molecular formula C8H16ClNOS B13473739 1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride

1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride

Cat. No.: B13473739
M. Wt: 209.74 g/mol
InChI Key: ZKJSVLQDWZHUOI-UHFFFAOYSA-N
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Description

1-Oxa-8-thia-4-azaspiro[55]undecane hydrochloride is a spirocyclic compound characterized by a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction often involves the use of reagents such as diethylaminosulfur trifluoride (DAST) for fluorination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of the MmpL3 protein, the compound disrupts the protein’s function, leading to the inhibition of Mycobacterium tuberculosis growth . The molecular pathways involved include binding to the active site of the target protein, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents with specific desired characteristics.

Properties

Molecular Formula

C8H16ClNOS

Molecular Weight

209.74 g/mol

IUPAC Name

1-oxa-8-thia-4-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C8H15NOS.ClH/c1-2-8(7-11-5-1)6-9-3-4-10-8;/h9H,1-7H2;1H

InChI Key

ZKJSVLQDWZHUOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNCCO2)CSC1.Cl

Origin of Product

United States

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